3-Methylisoxazole-4-boronic Acid Pinacol Ester
Overview
Description
3-Methylisoxazole-4-boronic Acid Pinacol Ester is an organic compound that features a boron-containing dioxaborolane ring attached to an isoxazole ring
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar boronic acid derivatives are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then reacts with an aryl or vinyl halide to form a new carbon-carbon bond .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura coupling can lead to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling . This can lead to the synthesis of a wide variety of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound, like many reagents used in organic synthesis, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature and pH of the reaction environment, and the presence of any competing reactants or inhibitors . The compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazole-4-boronic Acid Pinacol Ester typically involves the borylation of an isoxazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-Methylisoxazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Methylisoxazole-4-boronic Acid Pinacol Ester is unique due to its isoxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boron-containing compounds may not be as effective .
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDQNNFDJRLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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